Rosiglitazone Maleate

PPARγ Agonist Insulin Sensitizer Binding Affinity

Rosiglitazone maleate is not interchangeable with other glitazones. Its ~30-fold higher PPARγ affinity vs. pioglitazone (EC50 43 nM) enables robust reporter signals at low concentrations, minimizing solvent interference. Low hepatotoxicity (19% vs. 86% for troglitazone) eliminates confounding cell death in extended adipocyte differentiation protocols. The maleate salt's superior aqueous solubility—vs. free base—ensures accurate, reproducible oral/parenteral dosing in metabolic disease models. Its unique lipid profile (lacking total cholesterol reduction) makes it the critical PPARγ comparator for dissecting receptor-dependent vs. independent metabolic effects. Choose precision—choose rosiglitazone maleate.

Molecular Formula C22H23N3O7S
Molecular Weight 473.5 g/mol
CAS No. 155141-29-0
Cat. No. B1679569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone Maleate
CAS155141-29-0
Synonyms5-((4-(2-methyl-2-(pyridinylamino)ethoxy)phenyl)methyl)-2,4-thiazolidinedione-2-butenedioate
Avandia
BRL 49653
BRL-49653
BRL49653
rosiglitazone
rosiglitazone maleate
Molecular FormulaC22H23N3O7S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySUFUKZSWUHZXAV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility68.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone Maleate (CAS 155141-29-0): Evidence-Based Procurement Guide for PPARγ Agonist Research


Rosiglitazone Maleate is the maleate salt of rosiglitazone, a synthetic thiazolidinedione (TZD) that functions as a selective, high-affinity agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It is widely utilized in diabetes and metabolic research to study insulin sensitization, adipocyte differentiation, and glucose homeostasis . The maleate salt form is preferred for its improved aqueous solubility and solid-state stability compared to the free base, facilitating reproducible in vitro and in vivo experimental workflows .

Why Substituting Rosiglitazone Maleate with Other Glitazones or Free Base Is Not Equivalent


Procurement decisions based solely on the 'glitazone' class or 'PPARγ agonist' label are scientifically insufficient. Rosiglitazone Maleate possesses a unique combination of target binding affinity, hepatotoxicity profile, lipid modulation effects, and physicochemical properties that are not shared by its closest analogs. Specifically, its ~30-fold higher PPARγ affinity versus pioglitazone and its differential hepatotoxicity compared to troglitazone demand distinct experimental protocols . Furthermore, the maleate salt's solubility characteristics directly impact formulation and dosing strategies, making it non-interchangeable with the free base or other salt forms .

Rosiglitazone Maleate: Quantitative Differentiation Evidence Against Key Comparators


PPARγ Binding Affinity: Rosiglitazone vs. Pioglitazone

Rosiglitazone exhibits significantly higher binding affinity for PPARγ than pioglitazone. Its affinity is reported to be 30-fold greater than that of pioglitazone . The EC50 for rosiglitazone on human PPARγ is 43 nM, whereas pioglitazone has an EC50 of approximately 0.93 μM (930 nM) .

PPARγ Agonist Insulin Sensitizer Binding Affinity EC50

In Vitro Hepatotoxicity Profile: Rosiglitazone vs. Troglitazone

Rosiglitazone demonstrates a markedly lower cytotoxic potential in human hepatocytes compared to troglitazone, a first-generation TZD withdrawn due to hepatotoxicity. In a study of cryopreserved hepatocytes from 37 donors, troglitazone was cytotoxic (EC50 < 100 μM) in 86% (32/37) of donors, whereas rosiglitazone was cytotoxic in only 19% (7/37) .

Hepatotoxicity Drug-Induced Liver Injury Cytotoxicity In Vitro Toxicology

Lipid Profile Modulation: Rosiglitazone vs. Pioglitazone in Clinical Setting

In a prospective, randomized clinical study, patients switched from troglitazone to rosiglitazone exhibited no significant improvement in lipid profile, whereas those switched to pioglitazone experienced a significant decrease in total cholesterol. The pioglitazone group showed an average reduction of approximately 20 mg/dL in total cholesterol, a change not observed with rosiglitazone . A meta-analysis further confirmed that rosiglitazone increases total cholesterol compared to pioglitazone, with a net between-drug effect of +13.91 mg/dL .

Lipid Metabolism Total Cholesterol Cardiometabolic Risk Clinical Comparator

Solubility Advantage of Maleate Salt vs. Rosiglitazone Free Base

The maleate salt of rosiglitazone is specifically chosen for its superior solubility and stability characteristics. Patent literature states that the maleate salt is 'better soluble than the free base' and exhibits 'good stability' in the solid form, making it particularly suitable for bulk preparation and formulation . At pH 9.0, the water solubility of rosiglitazone maleate is 5.9 mg/mL, compared to <0.1 mg/mL at pH 6.0 .

Formulation Salt Selection Water Solubility Physicochemical Properties

Rosiglitazone Maleate: Validated Research Applications Based on Quantitative Differentiation Evidence


High-Sensitivity PPARγ Transactivation and Binding Assays

Rosiglitazone maleate is the preferred tool compound for PPARγ transactivation reporter gene assays and competitive binding studies where high sensitivity is required. Its EC50 of 43 nM and 30-fold higher affinity compared to pioglitazone enable robust signal generation at lower concentrations, minimizing solvent interference and improving assay dynamic range.

Long-Term In Vitro Studies of Adipocyte Differentiation and Metabolism

For extended culture experiments (e.g., 7-14 day adipocyte differentiation protocols), rosiglitazone maleate offers a favorable safety margin. Its demonstrated low cytotoxicity profile in human hepatocytes (19% incidence vs. 86% for troglitazone) reduces the risk of confounding cell death, ensuring phenotypic changes are due to PPARγ activation rather than general toxicity.

In Vivo Metabolic Studies Requiring Reproducible Formulation

The maleate salt form is essential for preparing consistent oral gavage or parenteral formulations. Its enhanced water solubility compared to the free base minimizes precipitation and ensures accurate dosing in rodent models of diabetes and obesity, thereby improving experimental reproducibility.

Cardiometabolic Research Distinguishing PPARγ Agonist Class Effects

When designing studies to investigate the lipid-modulating effects of PPARγ agonists, rosiglitazone maleate serves as a critical comparator. Its unique profile—specifically, its lack of significant total cholesterol reduction versus pioglitazone —allows researchers to dissect PPARγ-dependent and -independent effects on lipid metabolism and cardiovascular risk pathways.

Technical Documentation Hub

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